molecular formula C6H13IO B2512784 2-(2-Iodoethoxy)-2-methylpropane CAS No. 156937-49-4

2-(2-Iodoethoxy)-2-methylpropane

Cat. No. B2512784
CAS RN: 156937-49-4
M. Wt: 228.073
InChI Key: DBMGRFIVRJOFCS-UHFFFAOYSA-N
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Description

2-(2-Iodoethoxy)-2-methylpropane, also known as 2-Bromo-2-methylpropane, is a versatile organic compound with a variety of uses in a range of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 79.7 °C and a melting point of -104 °C. It is a polar compound, with a dipole moment of 2.4 D. 2-(2-Iodoethoxy)-2-methylpropane is used in the synthesis of a variety of compounds and has been studied for its potential applications in a range of areas, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Polymerization and Chemical Reactions

  • Living Cationic Polymerization : The cationic polymerization of isobutyl vinyl ether (IBVE) can be initiated by a product formed from the addition of hydrogen iodide to IBVE, namely 1-(1-iodoethoxy)-2-methylpropane. This type of polymerization, facilitated by tetraalkylammonium salts, exhibits the characteristics of living polymerization, impacting the molar mass and distribution of resulting polymers (Nuyken & Kröner, 1990).

  • Transition Metal-Catalyzed Reactions : Methylation of epoxides, such as 1,2-epoxy-2-methylpropane, using transition metal complexes (e.g., M(PPh3)4) results in regioselective methylation, demonstrating the versatility of these reactions in organic synthesis (Hase, Miyashita, & Nohira, 1988).

Radiosynthesis and Imaging

  • Radiosynthesis for PET Tracers : 1-Iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol have been synthesized for use in radiolabeled synthons, essential for the development of positron emission tomography (PET) tracers. This highlights the role of derivatives of 2-(2-Iodoethoxy)-2-methylpropane in advanced medical imaging (Rotteveel et al., 2017).

Catalysis and Oxidation Studies

  • Catalytic Transformations : The photo-assisted oxidation of 2-methylpropane over Rb+-modified catalysts, demonstrating the formation of 2-methylpropane-2-ol from 2-methylpropane and O2, highlights the application of 2-(2-Iodoethoxy)-2-methylpropane derivatives in catalysis (Tanaka, Takenaka, Funabiki, & Yoshida, 1996).

Atmospheric Chemistry and Environmental Studies

  • Impact on Atmospheric Chemistry : Studies on the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, contribute to our understanding of atmospheric chemistry and environmental impact of compounds related to 2-(2-Iodoethoxy)-2-methylpropane (Carrasco et al., 2006).

Biodegradation and Microbial Metabolism

  • Microbial Metabolism : The aerobic bacterium Mycobacterium sp. strain ELW1 utilizes 2-methylpropene (isobutylene), a compound related to 2-(2-Iodoethoxy)-2-methylpropane, as a sole carbon source. This study provides insights into the microbial metabolism of alkenes and ether oxygenates (Kottegoda, Waligora, & Hyman, 2015).

properties

IUPAC Name

2-(2-iodoethoxy)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGRFIVRJOFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodoethoxy)-2-methylpropane

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